![molecular formula C16H11FN2OS2 B11065989 (5Z)-3-(4-fluorophenyl)-5-[(phenylamino)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11065989.png)
(5Z)-3-(4-fluorophenyl)-5-[(phenylamino)methylidene]-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-1-ANILINOMETHYLIDENE]-3-(4-FLUOROPHENYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that contains a thiazolone ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-ANILINOMETHYLIDENE]-3-(4-FLUOROPHENYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of an aniline derivative with a thiazolone precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1-ANILINOMETHYLIDENE]-3-(4-FLUOROPHENYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline or fluorophenyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-[(E)-1-ANILINOMETHYLIDENE]-3-(4-FLUOROPHENYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(E)-1-ANILINOMETHYLIDENE]-3-(4-FLUOROPHENYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the function of bacterial enzymes, thereby exhibiting antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
5-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE: Similar structure but with a methyl group instead of an aniline moiety.
5-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-(4-CHLOROPHENYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE: Contains a chlorophenyl group instead of an aniline moiety.
Uniqueness
The uniqueness of 5-[(E)-1-ANILINOMETHYLIDENE]-3-(4-FLUOROPHENYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H11FN2OS2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4-hydroxy-5-(phenyliminomethyl)-1,3-thiazole-2-thione |
InChI |
InChI=1S/C16H11FN2OS2/c17-11-6-8-13(9-7-11)19-15(20)14(22-16(19)21)10-18-12-4-2-1-3-5-12/h1-10,20H |
InChI Key |
MBOUFJNKYGKSBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(N(C(=S)S2)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


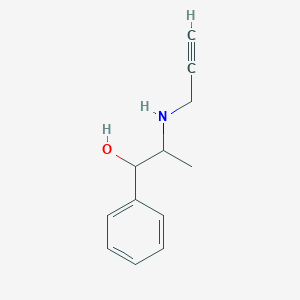
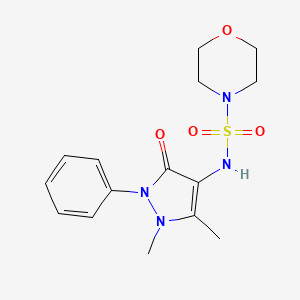
![4-[9-(4-methoxyphenyl)-1,3-dioxohexahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazol-2(1H)-yl]benzonitrile](/img/structure/B11065920.png)
![Dimethyl 2-amino-1-(3-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11065924.png)
![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11065939.png)
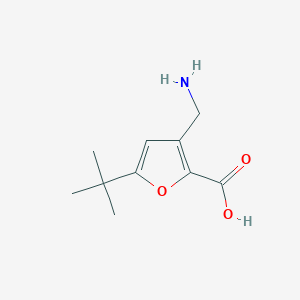
![N-[2-(2-benzylphenoxy)ethyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide](/img/structure/B11065947.png)
![2-({2-[(3,5-dimethylbenzyl)oxy]ethyl}sulfanyl)-6-(diphenylmethyl)pyrimidin-4(3H)-one](/img/structure/B11065949.png)
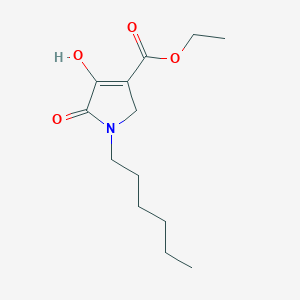
![1-(3-chlorophenyl)-3-[(3-chlorophenyl)amino]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11065962.png)
![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)adamantane-1-carboxamide](/img/structure/B11065966.png)
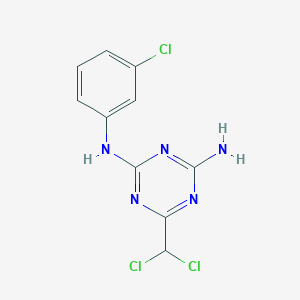
![4-[3-(4-acetyl-2-methoxyphenoxy)-2-hydroxypropyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B11065985.png)
![1-[(5-bromothiophen-2-yl)sulfonyl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]prolinamide](/img/structure/B11065991.png)
